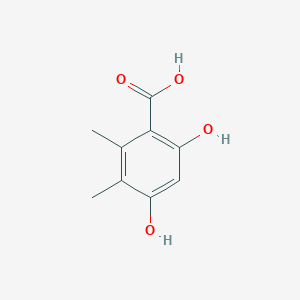
OCT-7-YNE-2,4-DIONE
Overview
Description
OCT-7-YNE-2,4-DIONE: is a chemical compound characterized by the presence of a triple bond (alkyne) and two carbonyl groups (diones) at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OCT-7-YNE-2,4-DIONE can be achieved through several methods. One notable method involves the electro-oxidative synthesis of unsymmetrical alkyne-1,4-diones via sequential ring formation and cleavage. This process includes the oxidative alkyne translocation of homopropargylic alcohols, followed by an annulation-fragmentation-chemical selenoxide elimination process . The reaction conditions typically involve the use of diphenyl diselenide and hydrogen peroxide in an acetonitrile solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of electrochemical methods is advantageous due to their environmentally friendly and economically viable features .
Chemical Reactions Analysis
Types of Reactions: OCT-7-YNE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include diphenyl diselenide, hydrogen peroxide, and various catalysts such as gold or platinum .
Major Products: The major products formed from these reactions include various substituted alkyne-1,4-diones and other functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, OCT-7-YNE-2,4-DIONE is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the formation of multiple bonds and stereogenic centers in a single synthetic operation .
Biology and Medicine: In biology and medicine, derivatives of this compound have shown potential as antimicrobial, antioxidant, and anticancer agents . These compounds are evaluated for their biological activities and drug-likeness through in-silico ADME studies .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of materials with specific properties, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of OCT-7-YNE-2,4-DIONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple chemical reactions, leading to the formation of different products. The presence of the alkyne and dione groups facilitates its reactivity and interaction with various biological molecules .
Comparison with Similar Compounds
But-2-yne-1,4-dione: Another alkyne-1,4-dione with similar reactivity and applications.
Thiazolidin-2,4-dione: A heterocyclic compound with a similar dione structure but different reactivity and applications.
Uniqueness: Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
oct-7-yne-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-4-5-8(10)6-7(2)9/h1H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOLOMJDMZHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659305 | |
| Record name | Oct-7-yne-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502133-71-3 | |
| Record name | 7-Octyne-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-7-yne-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


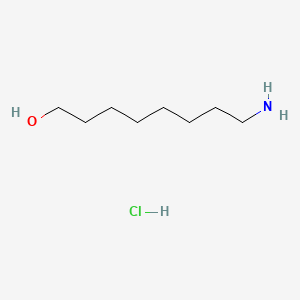


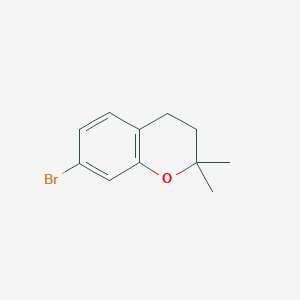
![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3391926.png)
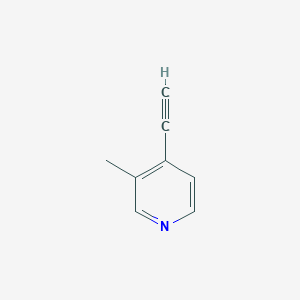

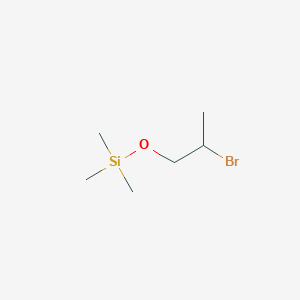
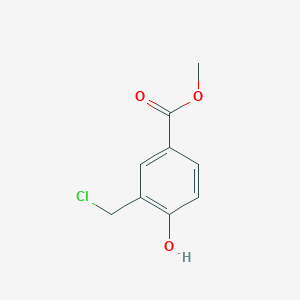
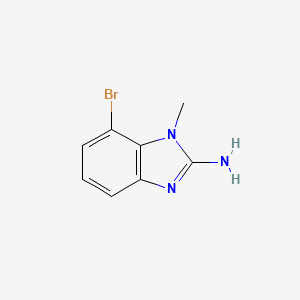

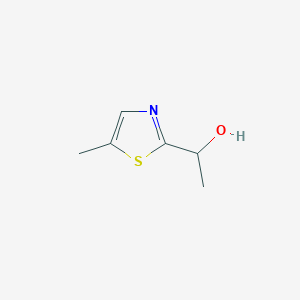
![2-Bromobicyclo[3.1.0]hexane](/img/structure/B3391970.png)
